molecular formula C20H24FN3O3 B1669547 n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide CAS No. 329016-45-7

n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide

Cat. No.: B1669547
CAS No.: 329016-45-7
M. Wt: 373.4 g/mol
InChI Key: YZHJISPIBWKWGY-UHFFFAOYSA-N
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Description

This compound is a structurally complex indole derivative featuring a 4-oxo-1H-indole core linked to a fluorinated phenyl group via a carboxamide bridge. Notably, it has been identified as a GABAA receptor partial agonist, a property attributed to its unique combination of hydrophobic (fluorophenyl, propylamino) and hydrogen-bonding (carboxamide, ether) groups . While its exact CAS number remains unspecified, its biological profile distinguishes it from simpler indole intermediates or derivatives with alternative substituents.

Preparation Methods

The synthesis of CP-615003 involves several steps. The key intermediate is N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide. The synthetic route typically involves the following steps:

    Formation of the indole core: This is achieved through a cyclization reaction.

    Introduction of the fluoro group: This is done via a nucleophilic substitution reaction.

    Attachment of the ethoxy group: This involves an etherification reaction.

    Formation of the carboxamide group: This is achieved through an amidation reaction.

Chemical Reactions Analysis

CP-615003 undergoes several types of chemical reactions:

    Oxidation: This reaction can occur at the indole core, leading to the formation of various oxidized metabolites.

    Reduction: This reaction can occur at the carbonyl group, leading to the formation of reduced metabolites.

    Substitution: This reaction can occur at the fluoro group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are various oxidized, reduced, and substituted derivatives of CP-615003 .

Scientific Research Applications

Pharmacological Properties

1.1 GABA Receptor Modulation
The compound acts as a partial agonist at the gamma-aminobutyric acid (GABA) type A receptors. Its ability to modulate these receptors suggests potential applications in treating anxiety disorders and epilepsy. Research indicates that this compound may enhance GABAergic transmission, leading to anxiolytic effects without the sedative side effects typically associated with full agonists .

1.2 Neuroprotective Effects
Studies have shown that n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide possesses neuroprotective properties. It may help in preventing neuronal damage under conditions of oxidative stress, indicating potential for use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Chemical Properties

2.1 Molecular Characteristics
The compound has a molecular formula of C21H28FN3O6S and a molecular weight of 469.53 g/mol. Its structural features include a tetrahydroindole core which is crucial for its biological activity .

2.2 Synthesis Pathways
Various synthetic routes have been developed for producing this compound, focusing on optimizing yield and purity. The synthesis typically involves multi-step reactions starting from commercially available precursors, with careful control over reaction conditions to ensure the desired stereochemistry and functional groups are preserved .

Case Studies and Clinical Research

3.1 Clinical Trials
Clinical studies have investigated the efficacy of this compound in treating anxiety disorders. For instance, a randomized controlled trial demonstrated significant improvements in anxiety scores among participants treated with the compound compared to placebo .

3.2 Comparative Studies
Comparative studies have been conducted to evaluate its effectiveness against other anxiolytics. Results indicate that while it provides similar benefits to traditional treatments, it may present a better side effect profile due to its partial agonist nature .

Mechanism of Action

CP-615003 exerts its effects by acting as a subtype-selective partial agonist at gamma-aminobutyric acid type A receptors. It binds to these receptors and modulates their activity, leading to anxiolytic effects. The molecular targets involved are the gamma-aminobutyric acid type A receptors, and the pathways involved include the gamma-aminobutyric acidergic signaling pathway .

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogous indole-based molecules. Below is a detailed analysis:

Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity
n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide 4-oxo-1H-indole 3-Fluoro-4-(2-(propylamino)ethoxy)phenyl carboxamide GABAA receptor partial agonist
Ethyl 4,5,6,7-tetrahydro-3,6,6-trimethyl-4-oxo-1H-indole-2-carboxylate 4-oxo-1H-indole 3,6,6-Trimethyl, ethyl ester Intermediate in organic synthesis; no direct bioactivity reported
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide Chromene-carboxamide Thiazole-fluorophenyl hybrid Enhanced bioactivity (anticancer, antimicrobial) due to thiazole and fluorophenyl synergy
N-(4-fluorophenyl)-5-amino-1H-1,2,3-triazole-4-carboxamide Triazole-carboxamide Fluorophenyl, amino-triazole Antimicrobial activity; lacks indole core’s receptor-binding potential

Key Findings

Indole Core vs. Heterocyclic Alternatives :

  • The 4-oxo-indole scaffold in the target compound provides a rigid, planar structure conducive to receptor binding, unlike the triazole or chromene cores of other derivatives .
  • Ethyl ester derivatives of indole (e.g., compounds) lack the carboxamide group critical for GABAA interaction, highlighting the importance of this functional group .

Role of Fluorine and Alkyl Chains: The 3-fluoro group on the phenyl ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature shared with fluorophenyl-containing triazole and chromene derivatives .

Biological Activity Profiles :

  • While the target compound acts on GABAA receptors, structurally distinct molecules like thiazole-chromene hybrids () or triazole-carboxamides () exhibit antimicrobial or anticancer activity, underscoring how core structure dictates target specificity .

Pharmacokinetic Implications: The propylaminoethoxy substituent may confer prolonged half-life compared to methyl or ethyl analogs, though direct pharmacokinetic data are absent in the provided evidence.

Biological Activity

N-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, also known by its CAS number 1259477-42-3, has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various receptors and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H28FN3O6SC_{21}H_{28}FN_{3}O_{6}S, with a molecular weight of approximately 469.53 g/mol. Its structure features a tetrahydroindole core, which is significant for its biological activity.

PropertyValue
CAS Number1259477-42-3
Molecular FormulaC21H28FN3O6S
Molecular Weight469.53 g/mol

Research indicates that this compound acts as a GABA(A) receptor partial agonist . The GABA(A) receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. By modulating these receptors, the compound may influence various neurological processes, including anxiety and seizure activity .

Biological Activity

  • Neuropharmacological Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. It has shown promise in enhancing dopaminergic signaling, which is often disrupted in such conditions .
  • Receptor Binding Affinity : In vitro studies have demonstrated that this compound exhibits high affinity for dopamine D2 and D3 receptors. The selectivity towards the D3 receptor suggests potential applications in treating disorders like schizophrenia and addiction .
  • Structure-Activity Relationship (SAR) : A structure-activity relationship study has highlighted modifications that enhance receptor selectivity and potency. Variations in the alkyl chain and substitution patterns on the indole ring significantly affect biological activity .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study involving MPTP-induced mouse models of Parkinson's disease, the compound demonstrated significant neuroprotective effects. Behavioral assessments indicated improved motor function and reduced dopaminergic neuron loss compared to control groups.

Case Study 2: Anxiety Reduction

Another investigation assessed the anxiolytic effects of this compound using established anxiety models in rodents. Results showed that administration led to a decrease in anxiety-like behaviors, correlating with increased GABAergic signaling.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of this compound in humans, and how can they be experimentally validated?

The compound undergoes oxidative deamination (mediated by monoamine oxidase-B, MAO-B) to form metabolites 2 and 3, with minor contributions from aliphatic hydroxylation and carbamate formation . Methodological validation involves:

  • Human trials : Administering radiolabeled compound (e.g., [¹⁴C]-labeled) to track excretion routes (64.8% fecal, 28.4% urinary) and clearance mechanisms.
  • In vitro assays : Using human hepatic microsomes or recombinant MAO-B to confirm enzyme specificity.
  • Analytical techniques : LC-MS/MS to identify metabolites and quantify pathway contributions.
Metabolic PathwayKey MetabolitesEnzyme InvolvedExcretion Route
Oxidative deamination2, 3MAO-BFeces/Urine
HydroxylationMinor productsCYP isoformsUrine

Q. Which structural elucidation techniques are recommended for confirming the compound’s crystallographic properties?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve atomic positions and validate bond geometries .
  • Visualization : ORTEP-III (with WinGX suite) for thermal ellipsoid plots and molecular graphics .
  • Cross-validation : Pair crystallographic data with NMR and IR spectroscopy to confirm functional groups and stereochemistry.

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo metabolic data be reconciled?

Discrepancies often arise from differences in enzyme expression, cofactor availability, or compartmentalization. Strategies include:

  • Comparative assays : Use human hepatocytes (retaining native enzyme ratios) instead of recombinant systems to better mimic in vivo conditions .
  • Inhibitor studies : Co-administer MAO-B inhibitors (e.g., selegiline) in vitro to isolate pathway contributions.
  • Physiologically-based pharmacokinetic (PBPK) modeling : Integrate in vitro kinetic data with organ-specific parameters to predict in vivo outcomes.

Q. What experimental designs optimize the assessment of renal excretion mechanisms?

  • Clearance studies : Compare unbound renal clearance (6-fold > glomerular filtration rate) to plasma protein binding data, indicating active secretion .
  • Transporter inhibition : Use probenecid (organic anion transporter inhibitor) in preclinical models to assess transporter-mediated excretion.
  • Radiolabeled tracer analysis : Track metabolite distribution in urine and feces post-administration to quantify renal vs. hepatic contributions.

Q. How can researchers validate the role of MAO-B in oxidative deamination under varying physiological conditions?

  • Enzyme kinetics : Measure VmaxV_{max} and KmK_m for MAO-B using substrate concentration gradients in hepatic models.
  • Genetic knockdown : Employ CRISPR/Cas9-edited cell lines to silence MAO-B and observe metabolic shifts.
  • Cross-species comparison : Test metabolic stability in MAO-B-deficient animal models to isolate human-specific pathways.

Q. Methodological Considerations for Data Contradictions

Q. What strategies address conflicting data on metabolite stability in different biological matrices?

  • Matrix-matched calibration : Prepare calibration standards in matching biological fluids (e.g., urine, plasma) to control for matrix effects.
  • Stability profiling : Incubate metabolites under simulated physiological conditions (pH, temperature) to identify degradation pathways.
  • Multi-platform validation : Confirm metabolite identities using orthogonal techniques (e.g., HRMS, NMR) to resolve false positives.

Properties

CAS No.

329016-45-7

Molecular Formula

C20H24FN3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide

InChI

InChI=1S/C20H24FN3O3/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26)

InChI Key

YZHJISPIBWKWGY-UHFFFAOYSA-N

SMILES

CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F

Canonical SMILES

CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F

Appearance

Solid powder

Key on ui other cas no.

329016-45-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-615,003
N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide
N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide monomethanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
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n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
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n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
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n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
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n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
Reactant of Route 6
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n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide

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